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molecular formula C13H21N5O2 B1392275 Tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate CAS No. 1211444-09-5

Tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate

Cat. No. B1392275
M. Wt: 279.34 g/mol
InChI Key: QBQVUQPRZYYTGL-UHFFFAOYSA-N
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Patent
US08618107B2

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer was charged with 6-chloropyridazin-3-amine (2.58 g, 20 mmol) and N-Boc-piperazine (22.3 g, 120 mmol). The reaction mixture was heated at 140° C. and stirred for 2 h. It was then cooled to room temperature and the resulting solid was washed with ethyl acetate (100 mL), and the resulting residue was purified by flash column chromatography eluting with 30:1 methylene chloride/methanol to afford 330a as a yellow solid (3.5 g, 60%). MS: [M+H]+ 280.
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
22.3 g
Type
reactant
Reaction Step One
Name
Yield
60%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[N:6][C:5]([NH2:8])=[CH:4][CH:3]=1.[C:9]([N:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1)([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10]>>[NH2:8][C:5]1[N:6]=[N:7][C:2]([N:19]2[CH2:18][CH2:17][N:16]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:21][CH2:20]2)=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
2.58 g
Type
reactant
Smiles
ClC1=CC=C(N=N1)N
Name
Quantity
22.3 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCNCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to room temperature
WASH
Type
WASH
Details
the resulting solid was washed with ethyl acetate (100 mL)
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by flash column chromatography
WASH
Type
WASH
Details
eluting with 30:1 methylene chloride/methanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=CC=C(N=N1)N1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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